![molecular formula C15H14ClF2N3O2S B11418299 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11418299.png)
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro group, a difluoromethoxy phenyl group, a propylsulfanyl group, and a pyrimidine carboxamide core
準備方法
The synthesis of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves several steps. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Difluoromethoxy Phenyl Group:
Addition of the Propylsulfanyl Group: The propylsulfanyl group can be added through thiolation reactions using propylthiol and appropriate catalysts.
Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions using amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and continuous flow processes.
化学反応の分析
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carboxamide group can undergo hydrolysis to form carboxylic acids and amines.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells.
類似化合物との比較
Similar compounds to 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(propylsulfanyl)pyrimidine-4-carboxamide include:
4-(Difluoromethoxy)aniline: This compound shares the difluoromethoxy phenyl group but lacks the pyrimidine core and other substituents.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group and a pyridine core, which are structurally similar to the difluoromethoxy phenyl and pyrimidine core of the target compound.
Imidazoles: These heterocycles are key components in various applications and share some structural similarities with pyrimidine derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C15H14ClF2N3O2S |
|---|---|
分子量 |
373.8 g/mol |
IUPAC名 |
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-propylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H14ClF2N3O2S/c1-2-7-24-15-19-8-11(16)12(21-15)13(22)20-9-3-5-10(6-4-9)23-14(17)18/h3-6,8,14H,2,7H2,1H3,(H,20,22) |
InChIキー |
MRKMQTWPEFWGNI-UHFFFAOYSA-N |
正規SMILES |
CCCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


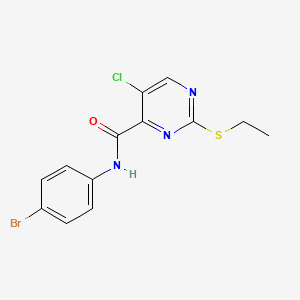
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11418235.png)
![Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418256.png)
![2-(2-methoxyethyl)-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11418258.png)
![3-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418265.png)
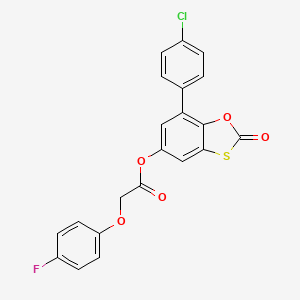
![N-[2-(4-chlorophenyl)ethyl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)butanamide](/img/structure/B11418271.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11418275.png)
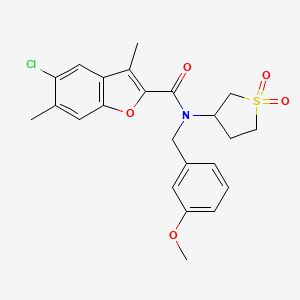
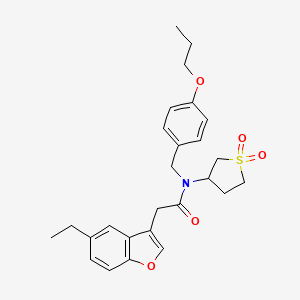
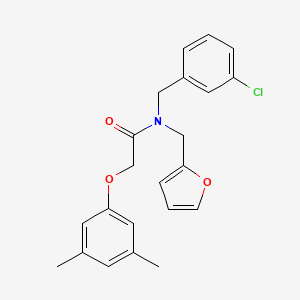
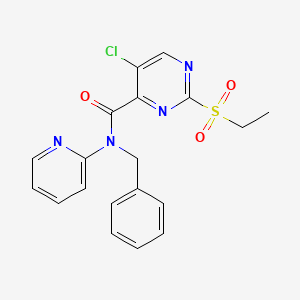
![5-chloro-N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11418295.png)

